molecular formula C13H12N4O3 B13676381 5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione

5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione

Cat. No.: B13676381
M. Wt: 272.26 g/mol
InChI Key: CZCHTDCFAUAYBM-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is a heterocyclic compound that features both imidazole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyloxy-substituted intermediates with imidazole and pyridazine derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable biological activities.

    Imidazole Derivatives: Compounds containing imidazole rings, such as benzimidazole, also show similar chemical properties and applications.

Uniqueness

5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is unique due to its combined imidazole and pyridazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-1,3-dihydroimidazo[4,5-d]pyridazine-2,4-dione

InChI

InChI=1S/C13H12N4O3/c18-12-11-10(15-13(19)16-11)6-14-17(12)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,15,16,19)

InChI Key

CZCHTDCFAUAYBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C3=C(C=N2)NC(=O)N3

Origin of Product

United States

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